molecular formula C15H15ClN2O3S B5765662 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide CAS No. 59477-42-8

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide

Cat. No. B5765662
CAS RN: 59477-42-8
M. Wt: 338.8 g/mol
InChI Key: XFVDILBUTKRLKP-UHFFFAOYSA-N
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-743380, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to inhibit the activity of several proteins, including heat shock protein 90 (HSP90) and protein kinase B (AKT), which are involved in cancer cell growth and survival. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and modulation of protein-protein interactions. This compound has also been shown to activate the UPR, which can lead to apoptosis in cancer cells. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and modulate protein-protein interactions. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in vivo and its ability to overcome drug resistance. Another direction is to explore its potential as a treatment for neurodegenerative diseases, including its ability to cross the blood-brain barrier and its potential side effects. Additionally, further studies could be conducted to investigate the mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide and its effects on other proteins and cellular pathways.

Synthesis Methods

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide involves several steps, which have been described in detail in scientific literature. The first step involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)-4-nitrobenzenesulfonamide in the presence of a base such as triethylamine. This reaction produces N-{2-[4-(nitrophenyl)ethyl]phenyl}benzenesulfonamide, which is then reduced using hydrogen gas and a palladium catalyst to yield N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases. In drug discovery, this compound has been investigated for its ability to modulate protein-protein interactions, which could lead to the development of new drugs for various diseases.

properties

IUPAC Name

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVDILBUTKRLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358293
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

CAS RN

59477-42-8
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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